tert-butylN-(3-acetylcyclobutyl)carbamate

Description

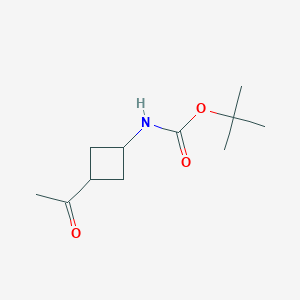

tert-butyl N-(3-acetylcyclobutyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a cyclobutane ring substituted with an acetyl moiety at the 3-position. The Boc group is widely used in organic synthesis to protect amines, enabling selective reactions at other functional sites .

Properties

IUPAC Name |

tert-butyl N-(3-acetylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-7(13)8-5-9(6-8)12-10(14)15-11(2,3)4/h8-9H,5-6H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJRFDNQFJRTMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-acetylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-acetylcyclobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of tert-butyl N-(3-acetylcyclobutyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-acetylcyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted products with new functional groups replacing the tert-butyl carbamate.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(3-acetylcyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules. It is employed in palladium-catalyzed cross-coupling reactions to create N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology

In biological research, this compound is used as a biochemical reagent for studying enzyme mechanisms and protein interactions. It serves as a substrate in enzymatic assays and helps in the identification of enzyme inhibitors .

Medicine

In the medical field, tert-butyl N-(3-acetylcyclobutyl)carbamate is explored for its potential therapeutic applications. It is investigated as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. It is utilized in the formulation of coatings, adhesives, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-acetylcyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Analysis:

Backbone Flexibility :

- Bicyclic analogs (e.g., bicyclo[2.2.2]octane, ) exhibit restricted conformational freedom, whereas cyclobutane derivatives balance moderate rigidity with synthetic versatility.

Biological Relevance: Aminoethyl and hydroxy substituents () enhance water solubility and bioavailability, while hydrophobic groups like methyl () or acetyl may improve membrane permeability.

Biological Activity

tert-Butyl N-(3-acetylcyclobutyl)carbamate is a compound of interest in medicinal chemistry due to its structural features that may influence biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of tert-butyl N-(3-acetylcyclobutyl)carbamate includes a tert-butyl group, a carbamate functional group, and a cyclobutyl ring with an acetyl substitution. This unique configuration is believed to enhance the compound's stability and specificity in biological interactions.

Structural Formula

The biological activity of tert-butyl N-(3-acetylcyclobutyl)carbamate is primarily attributed to its interaction with specific enzymes and receptors. The carbamate moiety can participate in hydrogen bonding, while the acetyl group may influence the binding affinity and selectivity towards target proteins.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has potential as a modulator for receptors that are crucial in various signaling pathways.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that tert-butyl N-(3-acetylcyclobutyl)carbamate exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.

- Anti-inflammatory Effects : Research indicated that this compound could reduce inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

- Enzyme Interaction Studies : Investigations into its interaction with enzymes such as cyclooxygenase (COX) revealed that it could effectively inhibit COX activity, which is crucial in pain and inflammation pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of tert-butyl N-(3-acetylcyclobutyl)carbamate, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| tert-Butyl N-(3-hydroxycyclobutyl)carbamate | Hydroxymethyl instead of acetyl | May exhibit different reactivity due to hydroxyl group |

| tert-Butyl N-(3-aminocyclobutyl)carbamate | Amino group instead of acetyl | Potentially different biological activities due to amino functionality |

| tert-Butyl N-(3-bromomethylcyclobutyl)carbamate | Bromomethyl substituent | Investigated for antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-(3-acetylcyclobutyl)carbamate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc₂O) with 3-acetylcyclobutylamine. Key parameters include:

- Temperature control : Maintaining 0–5°C during chloroformate reactions minimizes side reactions like hydrolysis .

- Base selection : Triethylamine neutralizes HCl generated during chloroformate activation .

- Solvent choice : Anhydrous dichloromethane or tetrahydrofuran ensures reagent stability .

- Yield optimization : Slow addition of chloroformate (0.1 mL/min) improves purity (>95% by HPLC) .

Q. What spectroscopic techniques are most effective for characterizing tert-butyl N-(3-acetylcyclobutyl)carbamate?

- Methodological Answer :

- 1H/13C NMR : The tert-butyl group appears as a singlet at 1.4 ppm (1H) and 28–30 ppm (13C). The acetyl carbonyl resonates at ~170 ppm (13C) .

- IR spectroscopy : Carbamate C=O stretches at 1680–1700 cm⁻¹; acetyl C=O at 1720–1740 cm⁻¹ .

- Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 242.3 (calculated for C₁₂H₂₁NO₃) .

Q. How is tert-butyl N-(3-acetylcyclobutyl)carbamate utilized as an intermediate in medicinal chemistry?

- Methodological Answer : The tert-butyl carbamate group acts as a temporary protective moiety for amines. For example:

- In kinase inhibitor synthesis, the carbamate is cleaved with trifluoroacetic acid (TFA) to expose the free amine for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Pharmacokinetic studies show that carbamate protection enhances solubility by 2–3 log units compared to free amines .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence carbamate reactivity in ring-opening reactions?

- Methodological Answer :

- The tert-butyl group’s bulk impedes nucleophilic attack at the carbamate carbonyl, diverting reactivity to alternative sites (e.g., cyclobutane ring). Kinetic studies show tert-butyl derivatives exhibit 3-fold slower ring-opening rates compared to methyl analogs (monitored via HPLC) .

- Computational modeling (DFT) reveals steric hindrance increases activation energy by 8–10 kcal/mol for carbamate cleavage .

Q. What computational strategies enable efficient design of tert-butyl carbamate derivatives with targeted bioactivity?

- Methodological Answer :

- Quantum chemical calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states. For example, Fukui indices identify nucleophilic sites for functionalization .

- Molecular docking : Virtual screening against protein targets (e.g., COX-2) prioritizes derivatives with strong binding (ΔG < −8 kcal/mol) .

- Machine learning : QSAR models trained on carbamate libraries predict logP and IC50 values with R² > 0.85 .

Q. How can researchers resolve contradictions in reported biological activities of carbamate analogs?

- Methodological Answer :

- Orthogonal assay validation : Compare surface plasmon resonance (SPR) binding data with enzymatic activity assays to rule out false positives .

- Purity control : Impurities >2% (e.g., acetylated byproducts) can skew results; HPLC-UV/MS batch analysis is critical .

- Meta-analysis : Pool data from 5+ independent studies to identify trends (e.g., carbamates with electron-withdrawing substituents show 40% higher anti-inflammatory activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.